beta-Methylaminoethyl benzhydryl ether hydrochloride
Overview
Description
Beta-Methylaminoethyl benzhydryl ether hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO and its molecular weight is 277.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Treatment of Dermographism and Urticarias : It is effective in alleviating symptoms of dermographism and other histamine-related urticarias (Feinberg & Friedlaender, 1945).
Antispasmodic Properties : Shows significant antispasmodic activity and can modify acute toxicity and enhance pharmacological effects when used with other compounds (Sacra & McColl, 1960).
Allergy Symptom Relief : Beta-Methylaminoethyl benzhydryl ether hydrochloride is effective in reducing allergy symptoms, such as wheals caused by histamine or antigen-antibody reactions (Friedlaender & Feinberg, 1946).
Alleviation of Anaphylactic Shock : It is effective in reducing anaphylactic shock in guinea pigs, indicating its potential in studying histamine's role in physiological mechanisms and pathological conditions (Loew & Kaiser, 1945).
Gastric Secretion Effects : In cats, it can increase the rate of gastric secretion, demonstrating a complex interaction with histamine mechanisms in the gastrointestinal system (Emmelin & Frost, 1947).
Local Anesthetic Effect : When injected into human skin, it has been found to have local anesthetic effects, comparable to procaine (Leavitt & Code, 1947).
Blood Pressure Lowering Activity : Shows potential in lowering blood pressure, as seen in studies with related compounds (El-Antably et al., 1975).
Effectiveness in Allergic Diseases : It has shown effectiveness in a range of allergic conditions, though its effects can vary and are often palliative (Levin, 1946).
Synthesis and Evaluation in Pharmacology : Its synthesis and evaluation in various pharmacological applications have been a subject of interest, indicating its diverse potential in medical science (Tsung & Kyi, 1962).
Antimycotic and Antibacterial Activity : Some derivatives have been synthesized and tested for antimycotic and antibacterial activities, showing promising results (Nardi et al., 1982).
Properties
IUPAC Name |
2-benzhydryloxyethyl(methyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17471-10-2 (Parent) | |
Record name | Ethylamine, 2-(diphenylmethoxy)-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053499404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
277.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53499-40-4 | |
Record name | Ethylamine, 2-(diphenylmethoxy)-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053499404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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